Rescalure
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64309-03-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(3-methyl-6-prop-1-en-2-yldec-9-enyl) acetate |
InChI |
InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3 |
InChI Key |
UJJKWQRTTYLTQL-UHFFFAOYSA-N |
SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
Canonical SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
Origin of Product |
United States |
Rescalure: Origin, Structural Significance, and Analogues
Discovery and Structural Elucidation of the Natural California Red Scale Pheromone
The California red scale (Aonidiella aurantii) is an armored scale insect recognized as a key pest in citrus-growing regions globally epa.govupv.es. To manage this pest, understanding its chemical communication system, particularly its sex pheromone, was crucial. The discovery and structural elucidation of the California red scale sex pheromone were pivotal steps in this regard. Research conducted by Wendell L. Roelofs and colleagues in 1978 led to the identification of the California red scale sex pheromone capes.gov.br.
The natural pheromone released by female California red scale insects to attract males for mating is a mixture of two specific stereoisomers: (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate (B1210297) and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate epa.gov. These compounds, even in minute quantities, play a vital role in the insect's reproductive behavior epa.gov.
Rationale for the Synthesis of Rescalure as a Behavioral Modulator
The identification of the natural California red scale pheromone provided the foundation for synthesizing this compound. This compound is a commercially produced synthetic version of this natural pheromone herts.ac.uk. The primary rationale behind its synthesis is to utilize it as a behavioral modulator for pest control, specifically through a strategy known as mating disruption epa.govresearchgate.net.
In mating disruption, this compound is slowly released into the environment, typically in citrus orchards, from specialized dispensers epa.govresearchgate.net. This widespread presence of the synthetic pheromone confuses male California red scale insects, making them less able to locate the immobile female scales for mating epa.gov. By interfering with the males' ability to find mates, mating disruption aims to reduce successful reproduction and, consequently, the population of the pest epa.govresearchgate.net. This approach offers an alternative control method, especially where chemical control faces difficulties such as resistance development or negative impacts on natural enemies upv.es.
Stereochemical Configuration and its Biological Implications for this compound
Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is profoundly significant in biological systems uou.ac.inlibretexts.org. Subtle differences in spatial arrangement can lead to vastly different biological activities uou.ac.in. This compound, like its natural counterpart, is a chiral compound, meaning it possesses a non-superimposable mirror image uomustansiriyah.edu.iq. Its biological activity is intimately linked to its precise stereochemical configuration.
This compound is comprised of two key stereoisomers: (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate epa.gov. In biological contexts, such as the interaction between a pheromone and an insect's olfactory receptors, the three-dimensional shape of the molecule is critical libretexts.orgnih.gov. Biological receptors, being chiral themselves, are highly sensitive to the stereochemistry of the molecules they bind libretexts.org. This means that one stereoisomer may fit perfectly into a receptor's binding site, eliciting a strong biological response, while another stereoisomer, even with the same chemical formula, may not fit or may elicit a different, weaker, or even antagonistic response libretexts.orgnih.govmichberk.com.
Table 1: Key Stereoisomers of this compound and Their Significance
| Isomer Configuration | Role in Natural Pheromone | Biological Implication |
| (3S, 6R) | Component of the natural sex pheromone blend epa.gov | Contributes to the overall attractive signal for male California red scale epa.gov |
| (3S, 6S) | Component of the natural sex pheromone blend epa.gov | Contributes to the overall attractive signal for male California red scale epa.gov |
| Mixture | Natural blend for male attraction epa.gov | Synthetic blend (this compound) for mating disruption epa.gov |
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are a fundamental aspect of chemical biology and pesticide discovery, aiming to understand how modifications to a chemical structure influence its biological activity mdpi.comnih.govnih.gov. For compounds like this compound, SAR studies involve the systematic design and synthesis of analogues to explore the impact of various structural changes on their pheromonal properties.
The general approach in SAR studies involves:
Modification of the Parent Structure: Analogues are synthesized by introducing targeted changes to the original molecule's backbone, functional groups, or stereochemistry mdpi.comnih.govnih.govmdpi.com. For this compound, this might involve altering the length of the carbon chain, changing the position or nature of the double bonds, or modifying the acetate functional group.
Biological Evaluation: The synthesized analogues are then tested for their biological activity, such as their ability to attract or disrupt the mating behavior of Aonidiella aurantii mdpi.comnih.govsioc-journal.cn.
Correlation of Structure and Activity: By comparing the structural variations with the observed biological effects, researchers can deduce which parts of the molecule are essential for activity, which modifications enhance or diminish it, and which might introduce new properties mdpi.comnih.govnih.govmdpi.com.
For this compound, SAR studies would typically seek to identify structural features critical for receptor binding and signal transduction in the target insect. Such research could lead to the development of more potent, more stable, or more specific pheromonal compounds. While specific detailed findings on this compound analogues are not extensively documented in the publicly available search results, the principle of SAR studies is broadly applied in the field of chemical ecology and pest management to optimize semiochemicals mdpi.comnih.govnih.govmdpi.comsioc-journal.cn.
Compound Names and PubChem CIDs
Advanced Synthetic Methodologies for Rescalure Production
Multi-Step Chemical Synthesis Routes to Rescalure.
The synthesis of this compound is a complex endeavor involving several distinct chemical transformations. herts.ac.uk
The initial stages of this compound synthesis typically involve the preparation of raw materials, which are often organic alcohols and aldehydes. herts.ac.uk These precursors undergo a series of reactions to build the complex molecular structure of this compound. For instance, a tertiary alcohol intermediate has been identified as a key compound in the synthetic pathway, which is subsequently used in further reaction steps. greenpeace.org
The transformation of precursors into this compound necessitates carefully controlled reaction sequences. These sequences are critical for directing the formation of the correct molecular structure and involve multiple stages of synthesis, including the generation of various intermediate compounds. herts.ac.uk An example of a specific reaction step in a multi-stage synthesis involves the treatment of an alcohol intermediate (referred to as "alcohol 5") with trimethylamine (B31210) and methanesulfonyl chloride in toluene. This reaction proceeds under cooled conditions and is monitored by in-process testing to ensure completion before being quenched with an aqueous sodium bicarbonate solution. greenpeace.org
Table 1: Example of a Reaction Step in this compound Synthesis
| Reactant/Reagent | Quantity/Equivalents | Solvent | Conditions | Outcome |
| Alcohol 5 (intermediate) | 1.0 equiv | Toluene | Cooled solution | Forms a slurry after reagent addition |
| Trimethylamine | 4.0 equiv | Toluene | Cooled solution | Acts as a base |
| Methanesulfonyl chloride | 2.2 equiv | Toluene | Cooled solution | Reacts with alcohol |
| Aqueous Sodium Bicarbonate | Quench | Aqueous | Quenching | Neutralizes reaction, separates phases |
Given that this compound possesses active diastereomers, (3S, 6R) and (3S, 6S) isomers, stereoselective synthesis techniques are crucial for controlling the formation of specific isomers and ensuring product purity. greenpeace.org Pure diastereomers or enantiomers can be obtained either by separating mixtures of isomers or by employing known stereoselective synthesis methods. This often involves using starting materials with appropriate stereochemistry to guide the reaction towards the desired isomeric product. google.com General methods for resolving enantiomer mixtures, which can be applied to achieve isomeric purity, include recrystallization from optically active solvents, chromatography on chiral adsorbents (such as high-performance liquid chromatography (HPLC) using acetyl cellulose), enzymatic cleavage with specific immobilized enzymes, or the formation of inclusion compounds utilizing chiral crown ethers. justia.comgoogleapis.comepo.org
Scalability and Efficiency in Industrial-Scale this compound Synthesis
The industrial production of this compound is a commercial undertaking, emphasizing scalability and efficiency. herts.ac.uk Economic considerations play a significant role in optimizing the synthesis process for large-scale manufacturing. Research indicates that scaling up the synthesis can lead to substantial cost reductions. For instance, increasing the reactor size to a medium scale of 100 to 250 liters can potentially reduce the synthesis cost by 25%, allowing for the production of 500 to 750 grams of the final pheromone. justia.com This highlights the importance of process optimization and reactor design in achieving industrial viability and economic efficiency. google.com
Purification Techniques and Their Impact on Product Quality
Following the multi-step synthesis, the crude this compound product undergoes rigorous purification to remove impurities and unwanted by-products. This purification is essential for achieving the required product quality and efficacy. herts.ac.uk
Standard purification techniques commonly employed in the production of this compound include distillation, crystallization, and various chromatographic methods. herts.ac.uk Chromatography, particularly column chromatography utilizing materials like silica (B1680970) gel, is a versatile technique for separating components based on their differential adsorption. googleapis.comepo.orgjustia.com For achieving high isomeric purity, specialized chromatographic methods such as high-performance liquid chromatography (HPLC) on chiral adsorbents are employed to resolve enantiomeric mixtures. justia.comgoogleapis.comepo.org Recrystallization from an optically active solvent is another method that can be used to purify and separate specific isomers. justia.comgoogleapis.comepo.org
Molecular and Neurophysiological Mechanisms of Rescalure Action
Olfactory System Architecture and Pheromone Perception in Aonidiella aurantii
Insects, including Aonidiella aurantii, possess highly sensitive olfactory systems critical for perceiving chemical cues, such as pheromones, which mediate intraspecific communication vital for survival and reproduction frontiersin.orgekb.eg. The primary organs for detecting and discriminating these volatile compounds are the antennae ekb.eg.
The perception process begins in specialized hair-like structures called sensilla, located on the antennae murdoch.edu.aunih.gov. Within these sensilla are olfactory sensory neurons (ORNs), which are bathed in an aqueous fluid known as sensillum lymph mdpi.com. Hydrophobic pheromone molecules, upon entering the sensillum through cuticular pores, are first bound and solubilized by odorant-binding proteins (OBPs) present in the sensillum lymph frontiersin.orgmdpi.comfrontiersin.org. This OBP-pheromone complex then facilitates the transport of the pheromone to the olfactory receptors (ORs) located on the dendritic membrane of the ORNs frontiersin.orgmdpi.comfrontiersin.org. These ORs are the key molecular entities responsible for the initial detection and recognition of the pheromone ekb.egmdpi.com.
Binding Dynamics of Rescalure to Olfactory Receptors
Olfactory receptors in insects are generally classified as G-protein coupled receptors (GPCRs), although insect ORs also function as unique heteromeric ligand-gated ion channels, forming a complex with a ubiquitous co-receptor called Orco frontiersin.orgfrontiersin.org. The initial step in pheromone perception is the binding of the pheromone molecule, such as this compound, to its specific OR frontiersin.orgfrontiersin.org.
Research into insect ORs suggests that their odorant binding sites can be occluded, meaning they are not directly accessible from the receptor protein's surface nih.gov. Instead, these sites may become accessible through transiently opening and closing tunnels, a dynamic process that facilitates ligand entry nih.gov. While specific details for this compound binding to A. aurantii ORs are subject to ongoing research, the general mechanism involves the precise stereochemical fit of the pheromone to its receptor. This compound, being a mixture of specific stereoisomers, implies that the insect's receptors are tuned to these particular spatial arrangements nih.govapvma.gov.aulibretexts.orgbritannica.com.
Intracellular Signal Transduction Pathways Activated by this compound
Upon the binding of this compound to its specific olfactory receptor on the ORN dendrite, a cascade of intracellular events is initiated. This interaction triggers the OR to generate an electrical signal within the ORN frontiersin.orgmurdoch.edu.au.
In general insect olfactory signal transduction, the activated ORs are believed to interact with G-proteins, which in turn activate effector enzymes such as phospholipase C-β (PLCβ) nih.gov. This activation leads to changes in intracellular ion concentrations, notably calcium ions (Ca2+), which further propagate the signal nih.govnih.gov. This conversion of a chemical signal into an electrical response is fundamental to pheromone perception murdoch.edu.au.
Neural Processing of this compound Signals in the Insect Central Nervous System
The electrical signals generated by the ORNs are then transmitted via their axons to the insect's central nervous system (CNS) wikimedia.org. The first synaptic relay station for olfactory information in the insect brain is the antennal lobe (AL) ekb.egnih.govoup.com. The AL is a highly organized neuropil composed of functional subunits called glomeruli frontiersin.orgbiologists.com. Each glomerulus typically receives input from a specific type of ORN, creating a spatial activity map of odor information nih.gov.
Within the antennal lobe, ORNs make synaptic contact with intrinsic AL neurons, known as local interneurons (LNs), and with AL output neurons, called projection neurons (PNs) biologists.com. PNs transmit the processed olfactory information from the AL to higher-order brain centers, such as the mushroom body (MB) and the lateral horn in the protocerebrum nih.govoup.combiologists.com. This hierarchical processing allows for the integration of sensory signals and the formation of motor commands that drive behavioral responses nih.gov. In the case of pheromones, the macroglomerular complex (MGC) within the antennal lobe is specialized for processing sex pheromone information biologists.com.
Behavioral Output Resulting from this compound Exposure (e.g., mating disruption)
This compound functions as a mating disruptant by overwhelming the olfactory system of male Aonidiella aurantii nih.govapvma.gov.aucabidigitallibrary.org. By releasing a high concentration of synthetic pheromone into the environment, this compound effectively confuses male California red scale, preventing them from locating and mating with receptive females nih.govapvma.gov.aumdpi.com. This mechanism is primarily attributed to "competitive disruption," where the synthetic pheromone competes with the natural pheromone emitted by females, thereby interfering with the male's mate-finding behavior cabidigitallibrary.orgmsu.edu.
The efficacy of mating disruption with this compound has been demonstrated in field trials. Studies have shown significant reductions in male A. aurantii catches in monitoring traps and a corresponding decrease in fruit damage nih.govnih.gov.
Table 1: Efficacy of Mating Disruption with this compound in Aonidiella aurantii
| Parameter | Reduction in Treated Plots (compared to control) | Source |
| Male CRS Catches (mean) | 80% nih.gov | nih.gov |
| Fruit Damage (mean) | 83% nih.gov | nih.gov |
| Male CRS Catch (Trial 1, 2nd flight) | 98% nih.gov | nih.gov |
| Male CRS Catch (Trial 2, 2nd flight) | 93.5% nih.gov | nih.gov |
| Male CRS Catch (Trial 3, 2nd flight) | 76.7% nih.gov | nih.gov |
| Male CRS Catch (Trial 1, 3rd flight) | 94.1% nih.gov | nih.gov |
| Male CRS Catch (Trial 2, 3rd flight) | 82.9% nih.gov | nih.gov |
| Male CRS Catch (Trial 3, 3rd flight) | 68.1% nih.gov | nih.gov |
| Damaged Fruit (>5 scales, Trial 2) | ~80% nih.gov | nih.gov |
| Damaged Fruit (>5 scales, Trial 3) | ~60% nih.gov | nih.gov |
| Damaged Fruit (>5 scales, Trial 1) | ~70% nih.gov | nih.gov |
This disruption of mating leads to a reduction in the reproductive success of the pest population. Furthermore, mating disruption has been observed to delay the development of A. aurantii instars, which prolongs their exposure to natural enemies, thereby enhancing the effectiveness of biological control agents like the parasitoid Aphytis melinus nih.govresearchgate.net. The pheromone is considered compatible with augmentative releases of such natural enemies nih.govresearchgate.net.
Sophisticated Analytical Methods for Rescalure Characterization and Quantification
Chromatographic Techniques for Isomer Separation and Trace Analysis
Chromatographic methods are indispensable for separating the individual components of Rescalure, particularly its stereoisomers, and for quantifying the compound at trace levels.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS), particularly GC-MS/MS (tandem mass spectrometry), is a widely adopted technique for the analysis of this compound. This method offers enhanced sensitivity and selectivity, which are critical for distinguishing this compound from coeluting matrix interferences, especially in complex samples. epa.govchemsrc.com GC-MS systems are employed for both the identification and quantification of this compound, often utilizing both scan mode (to detect all ions present) and selected ion monitoring (SIM) mode for targeted analysis. nih.govechemportal.org For this compound, GC-MS methods are specifically developed to determine the total quantity of the active ingredient and to ascertain the precise ratio between its active diastereomers, (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate (B1210297) and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate. ontosight.ai The performance of GC-MS/MS systems in pesticide analysis, including compounds like this compound, demonstrates excellent sensitivity, linearity, and reproducibility, enabling the reliable monitoring of regulated maximum residue levels. chemspider.com
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique utilized for the comprehensive profiling of this compound. HPLC is frequently employed in the analysis of pesticides and can be integrated into multiresidue analytical schemes. nih.gov While specific detailed findings for this compound's HPLC analysis are not extensively documented in public domain snippets, general HPLC analysis conditions for similar compounds involve reverse phase purification. Typical HPLC parameters include the use of specific columns, such as YMC-Pack ODS-A, and eluents composed of mixtures like acetonitrile (B52724) and phosphoric acid aqueous solutions, tailored to achieve optimal separation and detection.
Spectroscopic Approaches for Molecular Structural Confirmation and Purity Analysis
Spectroscopic methods provide crucial insights into the molecular structure and purity of this compound, complementing chromatographic separations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for providing in-depth structural information, particularly for elucidating the stereochemistry of complex organic compounds like this compound, which exists as a mixture of stereoisomers. wikidata.org Both 1H NMR and 13C NMR spectral data are routinely used in the structural confirmation of organic molecules, including those with pesticidal applications. Beyond basic structural confirmation, advanced NMR techniques can be applied to study the dynamics and interactions of molecules, offering a detailed understanding of their conformational behavior.
Infrared (IR) spectroscopy is highly effective for identifying specific functional groups within the this compound molecule. This technique relies on the absorption of infrared light by molecular vibrations, leading to characteristic absorption bands that serve as fingerprints for different functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, is utilized for analyzing electronic transitions within the molecule. It helps in confirming the presence of chromophores and is often employed for quantitative analysis and monitoring chemical reactions. The combination of IR and UV-Vis spectroscopy provides a comprehensive approach to confirming the molecular structure and assessing the purity of this compound.
Development of Extraction and Sample Preparation Protocols for Diverse Matrices
Effective extraction and sample preparation protocols are fundamental to the accurate analysis of this compound, especially when dealing with diverse and often complex matrices, such as agricultural samples. The primary goal of sample preparation is to isolate the target analyte (this compound) from the matrix, eliminate interfering compounds, and often concentrate the analyte to enhance detection sensitivity.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and robust approach for the extraction and cleanup of pesticide residues, including pheromones like this compound, from various food and environmental matrices. epa.govchemspider.com This method typically involves several key steps:
Homogenization: The sample is first homogenized to obtain a uniform matrix, which is crucial for representative sampling and efficient extraction. For volatile compounds, cooling during homogenization is recommended to prevent loss.
Extraction: Acetonitrile is commonly used as the extraction solvent due to its effectiveness across a broad range of pesticide polarities and its ability to yield cleaner crude extracts compared to other solvents. epa.gov Salts such as magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) are added to induce phase separation and enhance the partitioning of pesticides into the organic layer. nih.gov
Cleanup: A cleanup step, often involving dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) and anhydrous MgSO4, is performed to remove co-extracted matrix interferences such as sugars, lipids, and proteins.
The development of such protocols ensures that this compound can be reliably extracted and prepared for subsequent chromatographic and spectroscopic analysis, yielding accurate and reproducible results across different sample types.
Validation and Standardization of Analytical Methods for this compound
The validation of analytical methods for this compound is a critical process that demonstrates the method's suitability for its intended purpose, ensuring the accuracy, reliability, and consistency of the analytical results. europa.euresearchgate.netgmpua.compharmabeej.com Regulatory bodies, such as the Australian Pesticides and Veterinary Medicines Authority (APVMA), rigorously evaluate the analytical methods, quality control procedures, and stability data for active constituents like this compound during product registration. researchgate.netgmpua.com
Method validation typically involves assessing several key performance parameters:
Specificity/Selectivity: This parameter confirms the method's ability to accurately measure this compound in the presence of other components that might be expected in the sample matrix, such as impurities, degradation products, or matrix interferences. pharmabeej.comnih.govfujifilm.com For this compound, this is particularly important to distinguish its active isomers from inactive ones or synthetic by-products.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples fortified with known amounts of this compound and calculating the recovery percentage. gmpua.compharmabeej.comnih.govfujifilm.comfukumaadvogados.com.br
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous sample. It can be expressed as repeatability (intra-laboratory, same conditions) and intermediate precision or reproducibility (across different conditions or laboratories). pharmabeej.comnih.govfujifilm.comfukumaadvogados.com.br
Linearity: Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range. Calibration curves are constructed using a series of standards at different concentrations to establish this relationship. gmpua.commdpi.compharmabeej.comnih.govfujifilm.com
Range: The range defines the concentration interval over which the analytical method provides acceptable linearity, accuracy, and precision. europa.eugmpua.compharmabeej.comfujifilm.com
Limit of Detection (LOD): The LOD is the lowest concentration of this compound that can be reliably detected, though not necessarily quantified. europa.eupharmabeej.comfujifilm.com
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of this compound that can be quantified with acceptable accuracy and precision. europa.eupharmabeej.comnih.govfujifilm.comfukumaadvogados.com.br
Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate). This ensures the method's reliability during routine use. europa.eupharmabeej.comfujifilm.com
Stability: Stability studies assess the stability of this compound in the sample matrix and in analytical solutions over time and under various storage conditions, ensuring that the analyte does not degrade before analysis. gmpua.compharmabeej.com
The validation process involves generating comprehensive data for each of these parameters, often through replicate analyses of spiked and real samples. This data is then used to establish acceptance criteria and ensure the method is fit for its intended purpose. europa.eufukumaadvogados.com.brcambridge.org For instance, typical recovery percentages for pesticide residue analysis methods often fall within a range of 80-110%, with relative standard deviations (RSD) for precision generally below 20%. nih.gov
Standardization of these analytical methods is crucial for ensuring comparability of results across different laboratories and for regulatory enforcement. This often involves adherence to internationally recognized guidelines and the use of certified reference materials where available. mdpi.comfukumaadvogados.com.brschweizerbart.de
Example Data for Analytical Method Validation Parameters for this compound Quantification (Illustrative)
The following table provides illustrative examples of validation parameters and their typical acceptance criteria for a chromatographic method developed for this compound quantification. Actual values would be determined through rigorous experimental validation.
| Parameter | Description | Typical Acceptance Criteria | Illustrative Data (Example) |
| Specificity | Ability to measure this compound without interference from other components. | No significant interference from matrix components or impurities. | No co-eluting peaks observed at this compound retention time in blank matrix or impurity spiked samples. |
| Accuracy (Recovery) | Closeness of measured value to true value. | 80-110% recovery for spiked samples. | 95.2% ± 3.1% (n=6) at 3 fortification levels. |
| Precision (Repeatability) | Agreement among replicate measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 5%. | RSD: 2.8% (intra-day, n=6). |
| Precision (Intermediate) | Agreement among replicate measurements under varied conditions (e.g., different days, analysts). | RSD ≤ 10%. | RSD: 4.5% (inter-day, n=18). |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r) ≥ 0.995. | r = 0.9992 over range of 1-100 µg/mL. |
| Range | Concentration interval where method is accurate and precise. | Typically 80-120% of target concentration for assay. | 1.0 - 100.0 µg/mL. |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio (S/N) ≥ 3. | 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | S/N ≥ 10, with acceptable accuracy and precision. | 0.15 µg/mL. |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | Results remain within acceptable limits despite minor variations. | Minor changes in flow rate (±0.1 mL/min) or column temperature (±2°C) result in <5% change in response. |
| Solution Stability | Stability of this compound in prepared solutions. | Analyte response remains stable for a defined period (e.g., 24 hours at room temperature). | Solutions stable for 48 hours at 25°C with <2% degradation. |
Environmental Dynamics, Degradation, and Non Target Ecological Interactions of Rescalure
Environmental Fate and Degradation Pathways of Rescalure
Semiochemicals, including this compound, are known for their rapid degradation in the environment, primarily through enzymatic systems present in most living organisms apvma.gov.aucdn-website.com. This inherent biodegradability is a key factor in their reduced environmental persistence compared to conventional pesticides.
This compound's degradation includes oxidative and hydrolytic processes, consistent with its chemical structure as an acetate (B1210297) ester. Hydrolysis involves the cleavage of chemical bonds by water, a process that can be accelerated by elevated temperatures and variations in pH nih.govfiveable.me. Oxidation, conversely, primarily affects carbon-carbon and carbon-hydrogen bonds and is a significant degradation pathway for organic compounds fiveable.me. The European Food Safety Authority (EFSA) determined that specific metabolism studies for this compound were not required for EU registration, based on its similarity to other rapidly metabolized molecules, suggesting efficient oxidative and hydrolytic breakdown in biological and environmental systems apvma.gov.au.
Volatilization and Atmospheric Dispersion Modeling of this compound
This compound is characterized as relatively volatile, which influences its environmental distribution following application apvma.gov.au. Volatilization is the process by which a substance moves from a liquid or solid phase into the gaseous phase, allowing for atmospheric transport. Atmospheric dispersion modeling is employed to predict the movement and concentration of substances released into the atmosphere aerb.gov.inmdpi.com. These models, which can range from simpler Gaussian plume models to more complex systems like the Atmospheric Dispersion Modelling System (ADMS) and the American Meteorological Society/Environmental Protection Agency Regulatory Model (AERMOD), account for various factors such as emission rates, meteorological conditions (wind speed and direction, temperature), and topography mdpi.comnih.govmdpi.com. For pesticides, these models can simulate the volatilization and subsequent dispersion of active substances, providing insights into their potential spread from application sites nih.govmdpi.com.
Persistence and Environmental Residue Profiling Methodologies
The persistence of this compound in the environment is notably low, with semiochemicals generally known for their rapid degradation cdn-website.com. Due to its volatility and typical application methods (e.g., within plastic dispensers), this compound is unlikely to leave significant residues on treated foliage or fruit apvma.gov.au. Consequently, the establishment of a Maximum Residue Limit (MRL) for this compound is considered unnecessary in regulatory contexts, highlighting its minimal residue potential apvma.gov.au.
Ecological Specificity of this compound and Absence of Broad Spectrum Impact on Non-Target Organisms
A defining characteristic of this compound and other semiochemicals is their high ecological specificity europa.eucdn-website.com. As a synthetic insect pheromone, this compound's mode of action is non-toxic and specifically targets the mating behavior of the California red scale, Aonidiella aurantii apvma.gov.au. This targeted approach means that this compound typically affects only the specific pest species or a very closely related group of species from the same genus europa.eu.
This inherent specificity results in very low toxicity to non-target organisms and consequently, very limited negative side-effects on the broader environment europa.eucdn-website.com. Unlike broad-spectrum pesticides that can harm beneficial insects (e.g., pollinators and natural enemies) and other wildlife, pheromones like this compound are designed to minimize collateral damage to ecosystems researchgate.netnih.gov. Their implementation in pest management strategies contributes to sustainable and eco-friendly practices by reducing reliance on conventional chemical insecticides and promoting biodiversity preservation europa.eucdn-website.comresearchgate.net.
Biogeochemical Cycling Considerations of this compound and its Metabolites
This compound, a synthetic insect pheromone identical to the sex pheromone produced by the female California red scale ( Aonidiella aurantii ), is primarily employed in agricultural settings for mating disruption apvma.gov.aunih.gov. Its environmental fate is largely governed by its inherent chemical properties and its intended mode of action, which relies on atmospheric dispersion rather than persistence in environmental compartments.
Environmental Fate and Degradation Pathways The primary characteristic influencing this compound's environmental dynamics is its volatility. This compound is designed to dissipate rapidly into the atmosphere after release from its dispensers apvma.gov.auregulations.gov. This rapid volatilization is crucial for its function in disrupting California red scale mating, as prolonged persistence in the air would be counterproductive to signaling the presence and location of individual females regulations.gov. Consequently, the product is considered to have negligible environmental exposure in other compartments such as soil and water apvma.gov.au.
Due to its nature as a semiochemical and its low toxicity profile, extensive environmental fate studies, including detailed degradation pathways, half-lives in various media, and comprehensive metabolite identification, have often been deemed unnecessary for its regulatory approval apvma.gov.au. For instance, the European Food Safety Authority (EFSA) determined that metabolism studies for this compound were not required for EU registration, basing this decision on assessments of closely related molecules apvma.gov.au. This regulatory approach reflects the expectation of minimal environmental accumulation and impact.
Volatilization: As a volatile compound, a significant portion of released this compound is expected to transition into the gaseous phase and disperse in the atmosphere regulations.govgoogle.com.
Photolysis: Degradation by sunlight can occur for organic compounds, leading to the breaking of chemical bonds and the formation of breakdown products orst.edufao.org.
Hydrolysis: The chemical reaction with water can split compounds, particularly those with ester linkages like this compound (an acetate) nih.govgoogle.comfao.orgherts.ac.uk. This process can be influenced by pH fao.orgfrontiersin.org.
Biodegradation: Microorganisms (bacteria and fungi) in soil and water can transform organic substances, leading to their breakdown google.comorst.edufao.orgfera.co.uk. The rate of biodegradation is influenced by factors such as the presence of oxygen, nutrients, and the microbial population google.com.
Given the rapid atmospheric dissipation of this compound, its contribution to biogeochemical cycles in soil and water is considered to be minimal. The design of the product for mating disruption inherently limits its interaction with terrestrial and aquatic ecosystems, as it is primarily intended to operate within the air column of treated orchards apvma.gov.auregulations.gov. The absence of specific half-life data for this compound in soil and water compartments in publicly available regulatory summaries further supports the understanding that its persistence in these environments is not a primary concern.
Absence of Detailed Research Findings on Biogeochemical Cycling Detailed research findings, including data tables on half-lives (DT50, DT90) in soil, water, or sediment, and specific identified metabolites resulting from environmental degradation, are not widely published for this compound herts.ac.ukluxembourg.co.il. This contrasts with many conventional pesticides, for which comprehensive environmental fate studies are standard requirements for registration fera.co.ukminoruses.eurifcon.com. The regulatory exemptions for pheromones and semiochemicals, based on their typically low toxicity and rapid environmental dissipation, mean that such in-depth analyses are often not mandated or publicly available apvma.gov.aumdpi.com.
Therefore, any biogeochemical cycling of this compound and its potential metabolites within soil or aquatic systems is presumed to be negligible, primarily due to its rapid volatilization and the lack of significant residues in these compartments. The focus of its environmental assessment has been on its atmospheric behavior and the absence of toxicological concerns, rather than its long-term fate and transformation products in soil and water.
Regulatory Science and Policy Frameworks for Semiochemicals: the Rescalure Paradigm
International and National Regulatory Guidelines for Pheromones as Biopesticides.
The regulation of pheromones as biopesticides is shaped by a combination of international harmonization efforts and specific national guidelines. Organizations like the Organisation for Economic Co-operation and Development (OECD) and the Food and Agriculture Organization (FAO) actively work towards standardizing biopesticide regulations globally, providing guidance documents for the registration of pheromones and other semiochemicals used in arthropod pest control thegoodscentscompany.comnih.govchemsrc.comchem960.com.
European Union (EU) In the EU, semiochemical active substances, including pheromones, are approved under Regulation (EC) No 1107/2009, which necessitates the compilation of a comprehensive dossier for approval thegoodscentscompany.comepa.govnih.gov. The EU has notably streamlined the approval process for Straight Chain Lepidoptera Pheromones (SCLPs), classifying them as low-risk active substances and grouping them based on their chemical structures (acetates, alcohols, and aldehydes) thegoodscentscompany.comCurrent time information in Ellis County, US.. Rescalure has received approval in the EU nih.gov.
United States (USA) The U.S. Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), with the Biopesticides and Pollution Prevention Division (BPPD) specifically overseeing biopesticides. Biopesticides, including semiochemicals, are generally categorized as "reduced risk pesticides," entailing different data requirements compared to conventional pesticides chemsrc.com. The EPA often requires less data for biopesticides, and pheromones used in fixed-location lures for monitoring purposes may even be exempt from registration. This compound is approved in the USA, with its active ingredient being exempted from tolerance requirements nih.govchem960.com.
Canada In Canada, the Pest Management Regulatory Agency (PMRA) of Health Canada is responsible for registering biopesticides, including semiochemicals, under the Federal Pest Control Products Act (PCPA). The data requirements in Canada are largely harmonized with those of the US-EPA.
Australia The Australian Pesticides and Veterinary Medicines Authority (APVMA) assesses and registers agricultural and veterinary chemical products, encompassing biological agricultural products like pheromones. The APVMA acknowledges the distinct properties of biological products and their potential for minimal adverse effects, allowing for a flexible, case-by-case evaluation approach. This compound is approved for use in Australia ncats.ionih.gov.
India India's Directorate of Plant Protection, Quarantine & Storage has specific "Guidelines for Registration of Insect Pheromones Biopesticides".
Southern African Development Community (SADC) The SADC region has developed harmonized guidelines for the registration of biopesticides and biological control agents. These guidelines aim to facilitate reciprocal acceptance of data and streamline the registration process across member states.
Scientific Peer Review and Assessment Processes for Semiochemical Approval (e.g., EFSA, APVMA).
Rigorous scientific peer review and assessment processes are integral to the approval of semiochemicals, ensuring their safety and efficacy.
Australian Pesticides and Veterinary Medicines Authority (APVMA) The APVMA employs a stringent peer review process for reports submitted by External Scientific Reviewers (ESRs). ESRs are engaged to independently assess technical information from applicants, evaluating submitted data against recognized scientific and regulatory frameworks. They are responsible for preparing structured, evidence-based assessment reports that align with APVMA requirements and address all relevant statutory criteria under the Agvet Code. The APVMA emphasizes flexibility and a case-by-case approach when evaluating biological products, recognizing their unique characteristics.
Exemption from Traditional Residue Limit Requirements for Low-Risk Pheromones.
A significant aspect of the regulatory framework for semiochemicals is the frequent exemption from traditional Maximum Residue Limit (MRL) requirements, owing to their inherently low risk profile.
General Principles Biopesticides, particularly low-risk pheromones, are often exempt from MRLs due to their low toxicity, species-specific mode of action, and rapid environmental degradation. Their high volatility and application in targeted formulations (e.g., baits, traps, or encapsulated forms) typically result in minimal exposure to humans and the environment compared to conventional pesticides.
EU Regulations In the EU, Straight Chain Lepidopteran Pheromones (SCLPs) are generally not subject to MRL requirements because their use is not anticipated to result in residues in food or feed commodities that could pose a consumer risk. Consequently, they are listed in Annex IV to Regulation (EC) No 396/2005 Current time information in Ellis County, US.. This compound was specifically considered for inclusion in Annex IV of this regulation.
US EPA Regulations The US EPA often requires less data for biopesticides and may grant exemptions from residual tolerance levels. This compound is currently exempted from the requirement of a tolerance under 40 CFR §180.1124. The rationale for this exemption is that this compound behaves similarly to SCLPs, which benefit from a broad exemption from tolerance requirements chem960.com. Furthermore, pheromones used solely in traps are not subject to FIFRA regulation.
Australian Regulations The APVMA generally does not require residue studies for biologically derived chemicals. Applicants can request an MRL exemption by providing a scientifically reasoned argument, along with information on potential hazard and exposure. The proposed use of this compound in Australia is not expected to lead to residues in citrus or other tree crops that are distinguishable from naturally occurring levels, and the compound is biodegradable nih.gov.
Frameworks for Evaluating Environmental Behavior and Exposure of Volatile Biologically Active Compounds.
Evaluating the environmental behavior and exposure of volatile biologically active compounds like this compound is crucial for understanding their ecological impact and ensuring responsible use. Semiochemicals are often effective at very low concentrations, comparable to their natural occurrence, and tend to dissipate or degrade rapidly in the environment nih.gov.
Assessment Methodologies The investigation of volatile organic compounds (VOCs) involved in insect interactions typically begins with their collection from host organisms using techniques such as solid-phase micro extraction (SPME) or direct-contact sorptive extraction (DCSE). Subsequent analysis employs instrumental techniques like gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to determine their chemical identity. Behavioral experiments and electroantennography (EAG) are then conducted to identify semiochemicals with promising ecological functions.
Key Considerations Frameworks for understanding the emission patterns and biological functions of volatile compounds consider several factors, including the multifunctionality of specialized metabolites, the dynamics of chemical communication displays, and the physiochemistry of the volatiles themselves. The time-limited stability of these chemicals and the specific context in which they are detected are also critical considerations in evaluating their environmental behavior and exposure. The high volatility of semiochemicals, combined with their application in targeted formulations, contributes to their reduced environmental exposure compared to conventional pesticides.
Q & A
How to formulate a precise and testable research question on Rescalure's biochemical interactions?
A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to ensure scientific rigor . Begin by narrowing the scope: define the biochemical system (e.g., enzyme interactions, metabolic pathways) and measurable outcomes (e.g., binding affinity, reaction kinetics). Avoid vague terms like "affect" or "influence"; instead, specify mechanisms (e.g., "How does this compound modulate [specific enzyme] activity in [model organism] under [conditions]?"). Validate feasibility by assessing resource availability (time, instrumentation, data accessibility) . Pilot studies can refine the question by identifying confounding variables .
Q. What experimental design considerations are critical for studying this compound's properties under varying conditions?
Key considerations include:
- Controlled variables : Standardize environmental factors (pH, temperature) and reagent purity to minimize noise .
- Replication : Use triplicate samples and independent experimental runs to establish statistical power .
- Validation : Cross-validate results with orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .
- Documentation : Record detailed protocols (e.g., synthesis steps, instrument calibration) in the main manuscript or supplementary materials to enable replication .
For time-dependent studies, employ longitudinal designs with staggered sampling intervals to capture dynamic effects .
Q. How to conduct a comprehensive literature review on this compound while ensuring methodological rigor?
- Search Strategy : Use Boolean operators (AND/OR) and field-specific terms (e.g., "this compound AND [target organism] NOT industrial production") in databases like PubMed or Google Scholar . Filter results by citation count to prioritize influential studies .
- Critical Appraisal : Assess study quality using criteria such as sample size adequacy, control groups, and reproducibility metrics . Organize findings thematically (e.g., synthesis methods, biological activity) in a matrix to identify knowledge gaps .
- Citation Management : Tools like Zotero or EndNote streamline reference tracking and avoid redundant citations .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing contradictory data in this compound-related studies?
- Sensitivity Analysis : Test if outliers or experimental variability (e.g., batch effects) drive contradictions. Use robust statistical methods like bootstrapping to assess confidence intervals .
- Meta-Regression : Aggregate data from multiple studies to identify moderators (e.g., dosage, exposure duration) that explain discrepancies .
- Bayesian Methods : Incorporate prior knowledge (e.g., known pharmacokinetic properties) to refine probability distributions and resolve conflicting results .
Always report effect sizes and confidence intervals rather than relying solely on p-values .
Q. How to address reproducibility challenges in synthesizing or characterizing this compound?
- Protocol Optimization : Use high-resolution techniques (e.g., LC-MS for purity assessment) and report instrument parameters (e.g., column type, gradient settings) .
- Collaborative Validation : Share samples with independent labs for blind validation, as recommended for novel compounds .
- Data Transparency : Publish raw datasets (e.g., spectral files, chromatograms) in repositories like Zenodo or Figshare to facilitate peer scrutiny .
Q. What strategies optimize the integration of multi-disciplinary data (e.g., spectroscopic and computational) in this compound research?
- Standardized Formats : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. For example, computational models should include force field parameters and simulation scripts .
- Cross-Disciplinary Teams : Involve statisticians, chemists, and biologists in data interpretation to reconcile divergent findings .
- Visualization Tools : Generate composite figures (e.g., overlaying DFT calculations with experimental IR spectra) to highlight correlations or anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
